![molecular formula C5H10N4O B1412862 1-(Methoxymethyl)-3-methyl-1h-1,2,4-triazol-5-amine CAS No. 2168770-56-5](/img/structure/B1412862.png)
1-(Methoxymethyl)-3-methyl-1h-1,2,4-triazol-5-amine
Overview
Description
1-(Methoxymethyl)-3-methyl-1h-1,2,4-triazol-5-amine (MMM-T) is an organic compound belonging to the triazole family. It is a colorless, crystalline solid with a molecular weight of 194.21 g/mol and a melting point of 128-129 °C. MMM-T is a versatile compound, with a wide range of applications in chemical synthesis and scientific research.
Scientific Research Applications
Energy Storage Applications
This compound can be used in the synthesis of organic ionic plastic crystals (OIPCs) and ionic liquids (ILs), which are promising safer electrolytes for energy storage applications . The ether-functionality in ILs is known to impart beneficial properties such as low viscosity and high conductivity .
Steroid Hormone Production
In the field of biochemistry, this compound has been used in the production of steroid hormones from cholesterol. When 3-methoxymethyl ethers of sterols were applied as bioconversion substrates, the corresponding 3-ethers of pregnenolone and dehydroepiandrosterone (DHEA) were identified as major metabolites.
Calcium Probe Applications
This compound has been used in the development of calcium probes. The compound was used in the development of a general mechanistic model to aid understanding and practical application of calcium probes applied as acetoxymethyl (AM) esters.
Electrochemical Methoxymethylation
Phase Transfer Catalyst
This compound is used as a phase transfer catalyst in the synthesis of various chemical compounds .
Antiviral and Antitumor Agent
This compound is widely used in the synthesis of the pharmaceutical product cephalotaxine, which is used as an antiviral and antitumor agent .
properties
IUPAC Name |
2-(methoxymethyl)-5-methyl-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c1-4-7-5(6)9(8-4)3-10-2/h3H2,1-2H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBNQWMRHFHFRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)N)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxymethyl)-3-methyl-1h-1,2,4-triazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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